molecular formula C8H8ClNO2 B1360177 2-Methyl-3-nitrobenzyl chloride CAS No. 60468-54-4

2-Methyl-3-nitrobenzyl chloride

Cat. No. B1360177
CAS RN: 60468-54-4
M. Wt: 185.61 g/mol
InChI Key: XZNDXQGZPOZITR-UHFFFAOYSA-N
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Description

2-Methyl-3-nitrobenzyl chloride is a lachrymatory agent . It has a linear formula of CH3C6H3(NO2)CH2Cl .


Molecular Structure Analysis

The molecular weight of 2-Methyl-3-nitrobenzyl chloride is 185.61 . The SMILES string representation is Cc1c(CCl)cccc1N+=O .


Physical And Chemical Properties Analysis

2-Methyl-3-nitrobenzyl chloride has a density of 1.3±0.1 g/cm3, a boiling point of 299.7±25.0 °C at 760 mmHg, and a flash point of 135.1±23.2 °C .

Scientific Research Applications

Influence on Side-Chain Reactivity

Doleib and Iskander (1967) found that α-proton extraction from 4-nitrobenzyl chloride is significantly affected by the presence of methyl groups. This steric effect, observed in their kinetic investigations, highlights the role of methyl groups in chemical reactions involving similar compounds (Doleib & Iskander, 1967).

Photolabile Protecting Groups

Il'ichev, Schwörer, and Wirz (2004) explored 2-nitrobenzyl methyl ethers in the context of photolabile protecting groups, particularly for ATP release. Their study provides insights into the reaction mechanisms of these compounds in different solvents, important for applications in biochemical research (Il'ichev, Schwörer, & Wirz, 2004).

Ribonucleotide Synthesis

Ohtsuka, Tanaka, and Ikehara (1974) utilized o-nitrobenzyl group in the synthesis of ribooligonucleotides. Their methodology for UV irradiation-dependent deprotection is significant in the field of nucleic acid research (Ohtsuka, Tanaka, & Ikehara, 1974).

Polymer Interactions

Sobolčiak et al. (2013) synthesized a novel cationic polymer that transforms to a zwitterionic form under UV irradiation. This polymer's interaction with DNA and bacterial cells highlights the potential for light-responsive materials in biotechnological applications (Sobolčiak et al., 2013).

Impact on Radical and Ionic Reactions

Norris and Randles (1979) investigated the impact of steric hindrance in radical and ionic substitution reactions of α-alkyl p-nitrobenzyl chlorides. This research contributes to understanding how steric factors influence chemical reactivity (Norris & Randles, 1979).

Applications in Photolysis Studies

McCray et al. (1980) utilized 2-nitrobenzyl derivatives in time-resolved studies of ATP-requiring biological systems. Their approach provides a method for studying biological kinetics and reactions through photolysis (McCray et al., 1980).

Safety And Hazards

2-Methyl-3-nitrobenzyl chloride is corrosive and causes eye and skin burns . It may cause severe respiratory tract irritation with possible burns .

Relevant Papers There are peer-reviewed papers, technical documents, and similar products related to 2-Methyl-3-nitrobenzyl chloride available at Sigma-Aldrich .

properties

IUPAC Name

1-(chloromethyl)-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-6-7(5-9)3-2-4-8(6)10(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNDXQGZPOZITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209212
Record name alpha-Chloro-2-methyl-3-nitrotoluene
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Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-nitrobenzyl chloride

CAS RN

60468-54-4
Record name 1-(Chloromethyl)-2-methyl-3-nitrobenzene
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Record name alpha-Chloro-2-methyl-3-nitrotoluene
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Record name alpha-Chloro-2-methyl-3-nitrotoluene
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Record name Alpha-chloro-2-methyl-3-nitrotoluene
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Record name alpha-Chloro-2-methyl-3-nitrotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Wroblowski, MJ Wigglesworth… - Journal of medicinal …, 2009 - ACS Publications
… Tetramethylguanidine (15 mL, 120 mmol) was added slowly to a solution of 2-methyl-3-nitrobenzyl chloride (12.5 g, 67 mmol) and 4,5-dichloropyridazin-3-one (10 g, 61 mmol) in THF (…
Number of citations: 18 pubs.acs.org

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